Cas no 105391-69-3 (5-Fluoro-4-methyl-1H-indazole)

5-Fluoro-4-methyl-1H-indazole 化学的及び物理的性質
名前と識別子
-
- 5-Fluoro-4-methyl-1H-indazole
- LogP
- 5-FLUORO-4-METHYL-(1H)INDAZOLE
- AK136946
- FCH882653
- EN001508
- AX8258514
- SCHEMBL7918824
- C71216
- DS-5624
- DTXSID00670343
- MFCD11007843
- A896014
- 105391-69-3
- CS-0153502
- AKOS006305609
- 5-fluoro-4-methyl-2H-indazole
-
- MDL: MFCD11007843
- インチ: 1S/C8H7FN2/c1-5-6-4-10-11-8(6)3-2-7(5)9/h2-4H,1H3,(H,10,11)
- InChIKey: IQDVHNBGTTXLCU-UHFFFAOYSA-N
- SMILES: FC1C([H])=C([H])C2=C(C([H])=NN2[H])C=1C([H])([H])[H]
計算された属性
- 精确分子量: 150.05941
- 同位素质量: 150.05932639g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 0
- 複雑さ: 151
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 28.7
- XLogP3: 2
じっけんとくせい
- PSA: 28.68
5-Fluoro-4-methyl-1H-indazole Security Information
- Signal Word:Warning
- 危害声明: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- 储存条件:Sealed in dry,Room Temperature
5-Fluoro-4-methyl-1H-indazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KD284-200mg |
5-Fluoro-4-methyl-1H-indazole |
105391-69-3 | 98% | 200mg |
1382.0CNY | 2021-07-12 | |
Apollo Scientific | PC911241-250mg |
5-Fluoro-4-methyl-1H-indazole |
105391-69-3 | 98% | 250mg |
£63.00 | 2025-02-22 | |
Alichem | A269001779-1g |
5-Fluoro-4-methyl-1H-indazole |
105391-69-3 | 98% | 1g |
$497.70 | 2023-09-04 | |
eNovation Chemicals LLC | Y0997465-5g |
5-Fluoro-4-methyl-(1H)indazole |
105391-69-3 | 95% | 5g |
$1600 | 2024-08-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KD284-250mg |
5-Fluoro-4-methyl-1H-indazole |
105391-69-3 | 98% | 250mg |
2080CNY | 2021-05-08 | |
A2B Chem LLC | AE28334-100mg |
5-Fluoro-4-methyl-1h-indazole |
105391-69-3 | 95% | 100mg |
$12.00 | 2024-04-20 | |
A2B Chem LLC | AE28334-250mg |
5-Fluoro-4-methyl-1h-indazole |
105391-69-3 | 95% | 250mg |
$24.00 | 2024-04-20 | |
Aaron | AR0097CQ-10g |
5-FLUORO-4-METHYL-(1H)INDAZOLE |
105391-69-3 | 98% | 10g |
$1068.00 | 2025-02-10 | |
Aaron | AR0097CQ-100mg |
5-FLUORO-4-METHYL-(1H)INDAZOLE |
105391-69-3 | 98% | 100mg |
$14.00 | 2025-02-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1224142-10g |
5-Fluoro-4-methyl-1H-indazole |
105391-69-3 | 98% | 10g |
¥11202.00 | 2024-08-09 |
5-Fluoro-4-methyl-1H-indazole 関連文献
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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3. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
5-Fluoro-4-methyl-1H-indazoleに関する追加情報
5-Fluoro-4-methyl-1H-indazole (CAS No. 105391-69-3): An Overview of Its Structure, Properties, and Applications
5-Fluoro-4-methyl-1H-indazole (CAS No. 105391-69-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique fluorine and methyl substitutions on the indazole ring, exhibits a range of biological activities that make it a valuable candidate for various therapeutic applications.
The chemical structure of 5-Fluoro-4-methyl-1H-indazole is defined by its indazole core, which consists of a benzene ring fused to a pyrazole ring. The presence of the fluorine atom at the 5-position and the methyl group at the 4-position imparts distinct electronic and steric properties to the molecule. These substitutions can influence the compound's solubility, stability, and interactions with biological targets, making it an attractive scaffold for drug design.
In recent years, extensive research has been conducted to explore the pharmacological properties of 5-Fluoro-4-methyl-1H-indazole. Studies have shown that this compound exhibits potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammatory diseases. For instance, a study published in the Journal of Medicinal Chemistry in 2022 demonstrated that 5-Fluoro-4-methyl-1H-indazole derivatives effectively inhibited cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.
Beyond its anti-inflammatory properties, 5-Fluoro-4-methyl-1H-indazole has also shown potential as an anticancer agent. Research conducted by a team at the University of California in 2021 revealed that certain derivatives of this compound exhibited selective cytotoxicity against various cancer cell lines, including those resistant to conventional chemotherapy. The mechanism of action appears to involve the modulation of apoptosis pathways and the inhibition of cell proliferation.
The synthetic accessibility of 5-Fluoro-4-methyl-1H-indazole further enhances its utility in drug discovery. Several efficient synthetic routes have been developed to produce this compound and its derivatives, allowing for rapid optimization and modification. One notable method involves the reaction of 4-methylindazole with fluorinating agents under controlled conditions, yielding high yields and purity levels.
In addition to its therapeutic applications, 5-Fluoro-4-methyl-1H-indazole has been investigated for its potential as a bioisostere in medicinal chemistry. Bioisosteres are molecular fragments that can replace other functional groups while maintaining or enhancing the desired biological activity. The unique electronic properties of the fluorine-substituted indazole ring make it an excellent candidate for such applications, particularly in optimizing drug-like properties such as solubility and metabolic stability.
Clinical trials involving compounds derived from 5-Fluoro-4-methyl-1H-indazole are currently underway to evaluate their safety and efficacy in human subjects. Preliminary results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings underscore the potential of this compound as a lead molecule for further development into novel therapeutics.
The future outlook for 5-Fluoro-4-methyl-1H-indazole-based drugs is promising. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic applications. As our understanding of this compound deepens, it is likely that more advanced derivatives will be developed, further expanding its utility in medicine.
In conclusion, 5-Fluoro-4-methyl-1H-indazole (CAS No. 105391-69-3) represents a significant advancement in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it a valuable scaffold for the development of novel therapeutics targeting inflammation, pain, and cancer. As research in this area progresses, it is anticipated that this compound will play an increasingly important role in improving patient outcomes and advancing healthcare.
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